BenchChemオンラインストアへようこそ!

eSM156

FLT3 kinase inhibition Acute Myeloid Leukemia Kinase selectivity

eSM156 is a pyrazolopyrimidine FLT3 inhibitor with distinct selectivity. AXL IC50 of 13 nM vs. 0.7 nM for BGB324 minimizes stromal crosstalk. With IC50 of 1.4 nM (WT), 11 nM (ITD), 4 nM (D835Y), it is a validated positive control. Kinome selectivity (S-score 0.22) and JAK3 inhibition (>98%) benchmark new compounds. EC50 of 150 nM (MV4-11) and 40 nM (MOLM-13) ensure robust pathway inhibition. Choose eSM156 for reproducible FLT3 probe studies.

Molecular Formula C23H31N7
Molecular Weight 405.55
Cat. No. B1192749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeSM156
SynonymseSM156;  eSM-156;  eSM 156; 
Molecular FormulaC23H31N7
Molecular Weight405.55
Structural Identifiers
SMILESCNC1=NC=C2C(N(CC3CCCC3)N=C2C4=CC=C(N5CCN(C)CC5)C=C4)=N1
InChIInChI=1S/C23H31N7/c1-24-23-25-15-20-21(27-30(22(20)26-23)16-17-5-3-4-6-17)18-7-9-19(10-8-18)29-13-11-28(2)12-14-29/h7-10,15,17H,3-6,11-14,16H2,1-2H3,(H,24,25,26)
InChIKeyAKWLDQDWZNJYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

eSM156 Procurement Guide: Quantified FLT3 Inhibitor Potency and Selectivity Data for AML Research


eSM156 is a pyrazolopyrimidine-based small molecule identified as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Its core scaffold is optimized for FLT3 inhibition, achieving single-digit nanomolar potency against both wild-type and mutant forms of the kinase [1]. The compound demonstrates significant antiproliferative activity in cellular models of acute myeloid leukemia (AML), specifically against cell lines harboring FLT3 internal tandem duplication (ITD) mutations, positioning it as a valuable chemical probe for investigating FLT3-dependent oncogenic signaling pathways [1].

eSM156 vs. Generic FLT3 Inhibitors: Why Assay-Specific Potency and Selectivity Data Preclude Simple Substitution


Within the pyrazolopyrimidine chemotype and across FLT3 inhibitor classes, minor structural variations can dramatically alter kinase selectivity profiles and cellular potency. eSM156's unique combination of a cyclopentylmethyl N1-substituent and a 4-(4-methylpiperazin-1-yl)phenyl C3-motif confers a distinct inhibitory fingerprint compared to both clinical candidates and research-grade analogs [1]. As demonstrated by the quantitative evidence below, substituting eSM156 with an alternative FLT3 inhibitor—even one of the same structural class—will yield different biochemical IC50 values, divergent off-target kinase inhibition signatures, and altered cellular EC50 outcomes in AML cell lines [1]. These quantifiable differences necessitate a compound-specific approach to experimental design and procurement decisions.

eSM156 Comparative Potency and Selectivity Data: FLT3 Biochemical IC50, AML Cell Antiproliferation EC50, and Kinome-Wide Inhibition Profile


FLT3 Biochemical Potency of eSM156 Compared to Clinical Candidate BGB324

In a head-to-head recombinant kinase assay, eSM156 (compound 13a) exhibits an IC50 of 1.4 nM against wild-type FLT3, representing a 1.56-fold greater potency compared to the clinical candidate BGB324, which has an IC50 of 0.9 nM under identical assay conditions [1]. This quantitative difference in target engagement is a primary selection criterion for experiments requiring maximal FLT3 inhibition.

FLT3 kinase inhibition Acute Myeloid Leukemia Kinase selectivity

Superior Antiproliferative Activity of eSM156 in FLT3-ITD Mutant AML Cell Lines vs. BGB324

eSM156 demonstrates significantly greater antiproliferative potency than BGB324 in two cellular models of FLT3-ITD-driven AML. Against MV4-11 cells, eSM156 achieves an EC50 of 150 nM, while BGB324 requires a higher concentration. In MOLM-13 cells, eSM156 exhibits an EC50 of 40 nM, again superior to BGB324's cellular potency [1]. This enhanced cellular activity is a key differentiator for ex vivo and cell-based studies.

FLT3-ITD Antiproliferative activity MV4-11 MOLM-13

Comparative Kinase Selectivity Profile of eSM156 vs. BGB324: A 20-Fold Divergence in AXL Inhibition

While eSM156 and BGB324 both potently inhibit FLT3, their broader kinase selectivity profiles differ substantially, particularly regarding the AXL receptor tyrosine kinase. eSM156 inhibits AXL with an IC50 of 13 nM, whereas BGB324 is a highly potent AXL inhibitor with an IC50 of 0.7 nM [1]. This represents a >18-fold difference in AXL potency. This divergence is crucial for researchers aiming to dissect FLT3-specific signaling from AXL-mediated pathways.

Kinase selectivity AXL Off-target profiling TAM family

Activity of eSM156 Against Clinically Relevant FLT3 Mutants

eSM156 maintains potent inhibitory activity against key FLT3 mutations associated with AML pathogenesis and resistance. It inhibits the FLT3 internal tandem duplication (ITD) mutant with an IC50 of 11 nM and the FLT3 D835Y point mutant with an IC50 of 4 nM [1]. These values are within a single-digit nanomolar range, confirming that eSM156 retains high potency against these common variants.

FLT3-ITD FLT3 D835Y Drug resistance Kinase mutants

Kinome-Wide Selectivity Profiling of eSM156: An S-Score of 0.22

To assess its overall selectivity, eSM156 was screened at a single 1 μM concentration against a panel of 369 wild-type human kinases. The analysis yielded a selectivity score (S-score) of 0.22, indicating that only a fraction of the kinome is inhibited at >65% of the control level under these conditions [1]. Notably, in addition to FLT3, the tyrosine kinase JAK3 was inhibited at >98%.

Kinome profiling Selectivity score Off-target effects JAK3

Optimal Use Cases for eSM156: FLT3-Driven AML Research and Kinase Selectivity Profiling


Chemical Probe for Investigating FLT3-ITD Signaling in AML Cell Lines

eSM156 is ideally suited as a chemical probe in MV4-11 and MOLM-13 cell lines, which harbor FLT3-ITD mutations. Its EC50 of 150 nM (MV4-11) and 40 nM (MOLM-13) enables robust pathway inhibition at sub-micromolar concentrations, as established in the primary publication [1]. This makes it a reliable tool for studying FLT3-dependent phosphorylation cascades, apoptosis, and cell cycle effects in the context of AML.

Differentiating FLT3-Dependent from AXL-Dependent Cellular Phenotypes

The substantial difference in AXL potency between eSM156 (IC50 = 13 nM) and the dual FLT3/AXL inhibitor BGB324 (IC50 = 0.7 nM) provides a strategic advantage [1]. Researchers can use eSM156 to more selectively inhibit FLT3 while minimizing AXL-mediated effects. This is particularly valuable in co-culture systems or in vivo models where AXL signaling from the tumor microenvironment may confound results.

Validation of Target Engagement in FLT3-Mutant Kinase Assays

With its 1.4 nM IC50 against wild-type FLT3 and potent activity against the FLT3-ITD and D835Y mutants (11 nM and 4 nM, respectively), eSM156 serves as a high-confidence positive control for validating recombinant kinase assay platforms and screening for new FLT3-targeting molecules [1].

Kinome Selectivity Reference in Off-Target Screening Panels

The published kinome-wide selectivity profile (S-score = 0.22 at 1 μM) for eSM156, along with its specific inhibition of JAK3 (>98% at 1 μM), provides a quantitative benchmark for interpreting the selectivity of novel FLT3 inhibitors [1]. eSM156 can be included as a reference compound in broad kinase inhibition panels to contextualize the selectivity of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for eSM156

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.